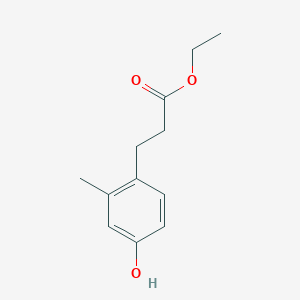

Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-(4-hydroxy-2-methylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-15-12(14)7-5-10-4-6-11(13)8-9(10)2/h4,6,8,13H,3,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBQJPDLWOQQDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=C(C=C1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 4 Hydroxy 2 Methylphenyl Propanoate

Established Synthetic Pathways for Analogous Aromatic Propanoate Esters

The creation of the ethyl 3-(4-hydroxy-2-methylphenyl)propanoate structure involves forming an ester functional group and establishing the carbon framework of the substituted phenylpropanoate. Traditional organic synthesis offers several reliable methods for these transformations.

Classical Esterification and Transesterification Approaches

Esterification is a cornerstone of organic synthesis for producing esters. The most common method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com For the target molecule, this would entail the reaction of 3-(4-hydroxy-2-methylphenyl)propanoic acid with ethanol (B145695), catalyzed by an acid like sulfuric acid. youtube.com

Another approach is the reaction of a carboxylate salt with an alkyl halide. For example, the synthesis of methyl 3-(4-hydroxyphenyl)propionate can be achieved by reacting 3-(4-hydroxy-phenyl)-propanoic acid with potassium carbonate and then methyl iodide in DMF, yielding the methyl ester. chemicalbook.com A similar strategy could be employed for the ethyl ester by substituting methyl iodide with ethyl iodide.

Transesterification is another classical method where an existing ester is transformed into a different ester by reacting it with an alcohol. researchgate.net For instance, if a methyl or other alkyl ester of 3-(4-hydroxy-2-methylphenyl)propanoic acid were available, it could be converted to the desired ethyl ester by reacting it with an excess of ethanol in the presence of an acid or base catalyst.

| Method | Reactants | Catalyst/Conditions | Product | Yield |

| Esterification | 3-(4-Hydroxy-phenyl)-propanoic acid, Methyl Iodide | K2CO3, DMF, 0-20°C | Methyl 3-(4-hydroxyphenyl) propanoate | 95.9% chemicalbook.com |

| Hydrogenation | Methyl (E)-3-(4-hydroxyphenyl)acrylate, H2 | Pd/C, Ethanol, RT | Methyl 3-(4-hydroxyphenyl)propionate | 99% chemicalbook.com |

| Esterification | Propanoic acid, 1-Propanol | H2SO4, 65°C | n-propyl propanoate | 96.9% researchgate.net |

Carbon-Carbon Bond Formation Strategies in Phenolic and Substituted Phenyl Systems

The construction of the carbon skeleton is a critical aspect of synthesizing complex molecules. Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. biolmolchem.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com To synthesize the precursor for Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, one could potentially couple a protected 4-halo-3-methylphenol with ethyl acrylate (B77674). The reaction typically uses a palladium catalyst and a base. This method is highly valued for its efficiency and tolerance of various functional groups. researchgate.net

Suzuki Coupling: The Suzuki coupling is another palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide. organic-chemistry.orgresearchgate.net A plausible route would involve the coupling of a protected 4-halide-3-methylphenol with a boron-containing propanoate equivalent. The Suzuki reaction is favored for its mild reaction conditions and the low toxicity of the boron reagents. organic-chemistry.orgnih.gov

These C-C bond formation strategies create the core structure, which can then be further modified (e.g., reduction of a double bond if formed during the Heck reaction) and finally esterified to yield the target compound.

| Reaction | Coupling Partners | Catalyst System | Key Features |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Palladium catalyst + Base | Forms a new C-C bond via vinylation or arylation of an olefin. mdpi.com |

| Suzuki Coupling | Organoboron Compound + Organohalide | Palladium catalyst + Base | Wide scope of reactants, low toxicity of boron compounds. organic-chemistry.orgmdpi.com |

Condensation Reactions for Propanoate Synthesis, including Claisen-type Condensation

Condensation reactions are fundamental in organic synthesis for building carbon-carbon bonds. The Claisen condensation specifically involves the reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a related product. libretexts.orglibretexts.org

A relevant example is the synthesis of ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate, which was prepared from p-anisaldehyde and ethyl ethoxyacetate through a Claisen-type condensation. acs.orgacs.org This process was successfully scaled up, demonstrating its industrial applicability. acs.orgacs.org The mechanism involves the formation of an ester enolate that acts as a nucleophile, attacking the carbonyl group of a second molecule. libretexts.orglibretexts.org While the direct product is a β-keto ester, subsequent reduction and modification steps can lead to the desired propanoate structure.

| Reaction Type | Reactants | Base | Intermediate/Product | Reference |

| Claisen Condensation | Two ester molecules | Alkoxide base (e.g., NaOEt) | β-keto ester | libretexts.orglibretexts.org |

| Claisen-type Condensation | p-Anisaldehyde, Ethyl ethoxyacetate | tBuOK | Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | acs.orgacs.org |

Novel and Green Chemistry Approaches in the Synthesis of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Solvent-Free Synthesis Techniques for Ester Production

Solvent-free reactions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. gctlc.orgacs.org Various esterification reactions can be conducted under solvent-free conditions. For instance, the synthesis of omega-3 fatty acid ethyl esters has been performed using biocatalysts in a solvent-free system, achieving high yields. mdpi.com

Another example is the solvent-free Wittig reaction, which, while primarily for alkene synthesis, showcases the feasibility of conducting complex organic transformations without a solvent medium. gctlc.orgdatapdf.comresearchgate.net These reactions can be performed by grinding solid reactants together or by reacting them in a melt. acs.org Such techniques could be adapted for the final esterification step in the synthesis of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, potentially using a solid acid catalyst or enzymatic methods.

Mechanochemical Synthesis Applications for Enhanced Efficiency

Mechanochemistry utilizes mechanical energy, such as grinding or ball-milling, to induce chemical reactions. acs.org This technique is a prominent green chemistry approach as it often proceeds in the absence of solvents and can lead to higher efficiency and novel reaction pathways. rsc.orgmdpi.com

High-speed ball-milling (HSBM) has been successfully applied to the solvent-free synthesis of esters at room temperature. rsc.org In one study, various carboxylic acids and alcohols were converted to their corresponding esters in high yields within minutes. rsc.org This method avoids the need for bulk solvents and can overcome the solubility issues of certain reactants. rsc.org The application of mechanochemistry to the esterification of 3-(4-hydroxy-2-methylphenyl)propanoic acid with ethanol could provide a rapid, efficient, and environmentally friendly route to the target molecule.

| Technique | Catalyst/Reagents | Conditions | Yields | Key Advantage |

| High-Speed Ball-Milling | I2 and KH2PO2 | Room Temp, 20 min | 45% to 91% rsc.org | Solvent-free, rapid reaction. rsc.org |

| High-Speed Ball-Milling | KI and P(OEt)3 | Room Temp, 60 min | 24% to 85% rsc.org | Energy-efficient, avoids toxic solvents. rsc.org |

Environmentally Benign Oxidative and Reductive Steps

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. neliti.com In the context of synthesizing ethyl 3-(4-hydroxy-2-methylphenyl)propanoate and its precursors, the focus is on employing safer reagents and more efficient catalytic systems for oxidation and reduction reactions. libretexts.orgbeyondbenign.org

Traditional oxidation methods often rely on stoichiometric amounts of heavy metal oxidants like chromium compounds, which are known for their toxicity and environmental hazards. beyondbenign.org Greener alternatives involve the use of catalytic amounts of less toxic metals or, ideally, metal-free oxidation systems. For instance, the oxidation of a precursor alcohol to a corresponding aldehyde or carboxylic acid could be achieved using a molybdenum catalyst activated by aqueous hydrogen peroxide. beyondbenign.org Hydrogen peroxide is an attractive green oxidant as its only byproduct is water. Another approach is the use of molecular oxygen from the air as the primary oxidant, often in conjunction with a catalyst, which represents a highly atom-economical and environmentally friendly method.

Similarly, traditional reduction reactions might employ metal hydrides that can be hazardous and generate significant waste. Environmentally benign reduction strategies focus on catalytic hydrogenation. This involves the use of hydrogen gas, a clean reagent, with a recyclable heterogeneous or homogeneous catalyst. For instance, the reduction of a double bond in a precursor to yield the saturated propanoate side chain can be efficiently carried out using catalytic hydrogenation. The choice of catalyst and reaction conditions can also influence the stereoselectivity of the reaction, which is crucial for producing chiral molecules. nih.govnih.govrsc.org

The application of green chemistry principles extends to the choice of solvents, aiming to replace hazardous organic solvents with safer alternatives like water, supercritical fluids, or bio-based solvents. neliti.com Furthermore, designing processes that operate at ambient temperature and pressure can significantly reduce energy consumption.

Enantioselective Synthesis and Chiral Resolution of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate and Analogues

Many applications of substituted propanoates require a specific enantiomer. Therefore, methods for producing enantiomerically pure forms of ethyl 3-(4-hydroxy-2-methylphenyl)propanoate are of significant interest. This can be achieved through either the resolution of a racemic mixture or by asymmetric synthesis.

Enzymatic kinetic resolution is a powerful tool for the separation of enantiomers from a racemic mixture. nih.govacs.orgresearchgate.net This technique utilizes the stereoselectivity of enzymes, such as hydrolases and lipases, to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted. For β-hydroxy esters, which are structurally similar to potential precursors of ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, lipases are commonly employed. scielo.br

The process typically involves the hydrolysis of the ester or the transesterification of the corresponding alcohol. In the case of a racemic ester, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, allowing for the separation of the unreacted ester and the newly formed acid. The efficiency of this process is often described by the enantiomeric ratio (E), with higher E values indicating better selectivity. researchgate.net

Several lipases have been shown to be effective in the resolution of aromatic β-hydroxy esters. For example, lipases from Pseudomonas cepacia (PCL) and Candida antarctica Lipase B (CAL-B) have demonstrated high enantioselectivity in the hydrolysis and transesterification of various β-hydroxy esters. researchgate.netscielo.br

| Enzyme | Substrate | Reaction Type | Enantiomeric Excess (ee %) of Product | Enantiomeric Excess (ee %) of Substrate | Conversion (%) | Enantiomeric Ratio (E) |

| Pseudomonas cepacia Lipase (PCL) | Racemic ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | 93 (acid) | 98 (ester) | 50 | >100 |

| Candida antarctica Lipase B (CAL-B) | Racemic ethyl 3-hydroxy-3-phenylpropanoate | Transesterification | >99 (ester) | - | ~50 | >200 |

| Pig Liver Esterase (PLE) | Racemic ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | 39 (acid) | 58 (ester) | 35 | Low |

This table presents representative data for the enzymatic resolution of a structurally similar compound, ethyl 3-hydroxy-3-phenylpropanoate, to illustrate the potential of these enzymes. The specific performance with Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate would require experimental verification.

Asymmetric catalysis offers a more direct route to enantiomerically pure compounds by creating the desired stereocenter during the synthesis. This avoids the 50% theoretical yield limitation of kinetic resolution.

One prominent method is the asymmetric hydrogenation of a,β-unsaturated ester precursors. nih.govrsc.orgresearchgate.net Chiral transition metal catalysts, often based on rhodium or iridium complexed with chiral ligands, can facilitate the addition of hydrogen across the double bond with high enantioselectivity. nih.govnih.govrsc.org This approach can deliver the desired chiral propanoate ester in high yield and enantiomeric excess.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee %) |

| Rh-(S,S)-f-spiroPhos | 3-Cyano acrylate esters | Chiral γ-lactams and amino acid precursors | up to 98% |

| Ir-N,P Ligand Complexes | α,β-Unsaturated carboxylic esters | Chiral saturated esters | High |

| Chiral Spiro Iridium Catalysts | Racemic exocyclic γ,δ-unsaturated β-ketoesters | Functionalized chiral allylic alcohols | 87 to >99% |

This table showcases the effectiveness of various asymmetric hydrogenation catalysts on related unsaturated ester systems.

Another powerful strategy is asymmetric organocatalysis, which utilizes small, chiral organic molecules as catalysts. semanticscholar.orgnih.govrsc.orgasymmetricorganocatalysis.comnih.gov For the synthesis of chiral propanoate esters, chiral Brønsted bases or acids can be employed to catalyze reactions such as Michael additions to α,β-unsaturated esters, establishing the stereocenter with high enantiocontrol. rsc.org The development of organocatalysis has provided a complementary and often more sustainable alternative to metal-based catalysts. nih.gov

Industrial-Scale Synthesis Considerations for Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate Production

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability, efficiency, safety, and cost-effectiveness.

Continuous flow chemistry has emerged as a transformative technology for the manufacturing of fine chemicals and pharmaceuticals. researchgate.netacs.orgrsc.orgrsc.org Unlike traditional batch processing, flow chemistry involves the continuous pumping of reagents through a reactor, offering numerous advantages for industrial-scale synthesis.

Key benefits of continuous flow systems include:

Enhanced Safety: The small reactor volumes minimize the amount of hazardous material at any given time, and the high surface-area-to-volume ratio allows for efficient heat dissipation, reducing the risk of thermal runaways. acs.org

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time leads to better reaction optimization, higher yields, and improved product purity.

Scalability: Scaling up a flow process is often simpler than a batch process, as it can be achieved by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel). acs.org

Automation and Integration: Flow systems can be readily automated and integrated with in-line analytical tools for real-time monitoring and control, as well as with downstream purification steps. nih.gov

Esterification reactions, in particular, are well-suited for continuous flow processing. nih.govsemanticscholar.orgresearchgate.netmdpi.comresearchgate.net The use of microreactors or packed-bed reactors containing a solid-supported catalyst can significantly enhance reaction rates and facilitate product separation. nih.govresearchgate.net

Optimizing a chemical process for industrial scale-up involves a multi-faceted approach to maximize yield and purity while minimizing costs and environmental impact. acs.org

Key optimization parameters include:

Catalyst Selection and Loading: Identifying a highly active and selective catalyst that is also robust, recyclable, and cost-effective is crucial. The optimal catalyst loading needs to be determined to balance reaction rate with cost.

Reaction Conditions: Temperature, pressure, and reactant concentrations must be carefully optimized to maximize the conversion to the desired product and minimize the formation of byproducts.

Solvent and Reagent Stoichiometry: Minimizing the use of excess reagents and solvents not only reduces costs but also simplifies downstream purification.

Downstream Processing: The development of an efficient and scalable purification method, such as crystallization or distillation, is essential for achieving the required product purity.

Spectroscopic and Structural Elucidation of Ethyl 3 4 Hydroxy 2 Methylphenyl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and chemical environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate is expected to exhibit distinct signals corresponding to the various types of protons present in the molecule. The aromatic region will show signals for the protons on the substituted benzene (B151609) ring, while the aliphatic region will display signals for the ethyl group and the propanoate chain. The presence of a hydroxyl group will be indicated by a characteristic signal that may be broad and its chemical shift can be concentration-dependent.

The expected signals and their assignments are detailed in the table below. The ethyl group should present as a quartet for the methylene (B1212753) protons coupled to the methyl protons, which in turn will appear as a triplet. The two methylene groups of the propanoate chain will appear as triplets, assuming free rotation and coupling to each other. The aromatic protons will exhibit splitting patterns dependent on their coupling with each other. The methyl group on the aromatic ring will appear as a singlet.

Table 1: Predicted ¹H NMR Data for Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.20 | Triplet | 3H | -OCH₂CH₃ |

| ~2.20 | Singlet | 3H | Ar-CH₃ |

| ~2.55 | Triplet | 2H | Ar-CH₂CH₂ -COO- |

| ~2.85 | Triplet | 2H | Ar-CH₂ CH₂-COO- |

| ~4.10 | Quartet | 2H | -OCH₂ CH₃ |

| ~5.00 | Singlet (broad) | 1H | Ar-OH |

| ~6.60 | Doublet of Doublets | 1H | Aromatic H |

| ~6.65 | Doublet | 1H | Aromatic H |

Note: The chemical shifts and coupling constants are illustrative and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 170-180 ppm. The aromatic carbons will have signals in the region of 110-160 ppm, with the carbon attached to the hydroxyl group being the most deshielded in this region. The aliphatic carbons of the ethyl and propanoate groups will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~14.0 | -OCH₂CH₃ |

| ~20.0 | Ar-CH₃ |

| ~29.0 | Ar-CH₂ CH₂-COO- |

| ~35.0 | Ar-CH₂CH₂ -COO- |

| ~60.0 | -OCH₂ CH₃ |

| ~115.0 | Aromatic CH |

| ~120.0 | Aromatic CH |

| ~125.0 | Aromatic C-CH₂ |

| ~130.0 | Aromatic CH |

| ~138.0 | Aromatic C-CH₃ |

| ~155.0 | Aromatic C-OH |

Note: The chemical shifts are illustrative and can be influenced by the solvent and measurement frequency.

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the triplet at ~1.20 ppm and the quartet at ~4.10 ppm, confirming the presence of the ethyl group. Similarly, correlations between the two triplets of the propanoate chain and between the coupled aromatic protons would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For example, the proton signal at ~2.20 ppm would correlate with the carbon signal at ~20.0 ppm, confirming the assignment of the aromatic methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the protons of the methylene group adjacent to the aromatic ring (Ar-CH₂ -) would show a correlation to the carbonyl carbon, confirming the structure of the propanoate chain.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and offers a unique "fingerprint" for the compound.

The FT-IR spectrum of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. A broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. A strong, sharp absorption band around 1730 cm⁻¹ is expected for the C=O stretching of the ester functional group. The C-O stretching vibrations of the ester and the phenol (B47542) would be observed in the 1300-1000 cm⁻¹ region. The aromatic C=C stretching vibrations would give rise to bands in the 1600-1450 cm⁻¹ range.

Table 3: Predicted FT-IR Data for Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3400 (broad) | O-H stretch (phenolic) |

| ~3050 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1730 (strong) | C=O stretch (ester) |

| ~1610, ~1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester, aryl-O) |

Note: These are expected absorption ranges and the exact peak positions can vary.

Table 4: Predicted Raman Data for Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3060 | C-H stretch (aromatic) |

| ~2940 | C-H stretch (aliphatic) |

| ~1615 | C=C stretch (aromatic) |

| ~1000 | Aromatic ring breathing (symmetric) |

Note: The intensities in Raman spectroscopy are dependent on the change in polarizability during the vibration.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry serves as a critical analytical tool for confirming the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate (molecular weight: 208.25 g/mol ), electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. chemicalbook.com

The fragmentation of the molecular ion is predictable based on the established behavior of phenylpropanoate esters and related carbonyl compounds. nih.govmiamioh.edu The primary fragmentation pathways typically involve cleavages at bonds adjacent to the carbonyl group (α-cleavage) and rearrangements such as the McLafferty rearrangement if a transferable gamma-hydrogen is present.

For Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, the initial ionization would form the molecular ion [C₁₂H₁₆O₃]⁺ at an m/z of 208. Subsequent fragmentation would likely proceed through several key pathways:

Loss of the ethoxy radical (•OCH₂CH₃): An α-cleavage event resulting in the loss of the ethoxy group from the ester functionality would lead to the formation of a stable acylium ion. This is a common fragmentation for ethyl esters.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty-type rearrangement can lead to the elimination of an ethylene molecule from the ethyl ester group, resulting in a radical cation of the corresponding carboxylic acid.

Benzylic cleavage: The bond between the α and β carbons of the propanoate side chain is a benzylic position. Cleavage at this bond would be favorable, leading to the formation of a stable benzylic cation or radical, which may be resonance-stabilized by the hydroxymethylphenyl ring.

Cleavage of the side chain: Fragmentation can also occur along the propanoate side chain, leading to various smaller charged fragments.

Analysis of structurally similar compounds, such as Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, shows characteristic peaks that support these predicted pathways, including a prominent peak corresponding to the hydroxy-methoxyphenyl fragment. nih.govnist.gov The fragmentation pattern provides a molecular fingerprint, allowing for the structural confirmation of the analyte.

Below is a table detailing the expected major fragments for Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate in an EI-mass spectrum.

Table 1: Predicted Mass Spectrometry Fragmentation for Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate

| m/z Value | Ion Formula | Description of Loss |

|---|---|---|

| 208 | [C₁₂H₁₆O₃]⁺ | Molecular Ion ([M]⁺) |

| 163 | [C₁₀H₁₁O₂]⁺ | Loss of ethoxy radical (•OC₂H₅) |

| 135 | [C₉H₁₁O]⁺ | Benzylic cleavage with loss of •CH₂COOC₂H₅ |

| 121 | [C₈H₉O]⁺ | Formation of hydroxymethyl tropylium (B1234903) ion |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

The solid-state structures of various substituted phenylpropanoates and related esters have been successfully characterized using single-crystal X-ray diffraction. These studies reveal how different functional groups and substitution patterns on the phenyl ring influence the molecular conformation and crystal packing. For instance, the analysis of compounds like rac-Ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate and Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate provides valuable data on how polar substituents guide the formation of the crystal lattice. nih.govresearchgate.net Similarly, studies on nandrolone (B1676933) esters, such as nandrolone propionate (B1217596) and phenylpropionate, offer insights into the crystallography of ester-containing molecules. semanticscholar.org

The table below summarizes crystallographic data for several analogous ester compounds, illustrating the common crystal systems and space groups in which such molecules crystallize.

Table 2: Crystallographic Data for Structurally Related Ester Compounds

| Compound Name | Molecular Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| rac-Ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate | C₁₂H₁₇NO₅S | Triclinic | P-1 | nih.gov |

| Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate | C₁₁H₁₁NO₅ | Monoclinic | P2₁/c | researchgate.net |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₃H₁₄N₂O₂ | Monoclinic | P2₁/n | researchgate.net |

Studies on related structures consistently highlight the importance of specific intermolecular forces:

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor, while the carbonyl oxygen of the ester is an effective acceptor. This donor-acceptor pair is expected to form strong O-H···O=C hydrogen bonds, often leading to the formation of dimers or extended chains within the crystal lattice. nih.govmdpi.com In analogous structures, N-H···O and C-H···O interactions are also frequently observed, contributing to the stability of the crystal packing. nih.govresearchgate.net

π-π Stacking: The aromatic phenyl ring allows for π-π stacking interactions between adjacent molecules. These interactions, where the electron clouds of the aromatic rings overlap, are crucial for stabilizing the packing of aromatic compounds. nih.gov

The interplay of these interactions—strong, directional hydrogen bonds and weaker, less directional π-stacking and van der Waals forces—results in a specific, thermodynamically stable three-dimensional crystal architecture. semanticscholar.orgnih.gov The analysis of Hirshfeld surfaces in similar crystal structures has proven to be a powerful tool for visualizing and quantifying these diverse intermolecular contacts. mdpi.commdpi.com

Computational Chemistry and Theoretical Investigations of Ethyl 3 4 Hydroxy 2 Methylphenyl Propanoate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. nih.govmdpi.com It is particularly effective for optimizing molecular geometries and determining the ground-state electronic structure. For Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to find the lowest energy conformation of the molecule. researcher.life

This process of geometry optimization involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. mdpi.com The resulting optimized structure provides a detailed three-dimensional picture of the molecule. For Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, calculations would confirm the planarity of the benzene (B151609) ring and provide precise values for the geometric parameters of the ethyl propanoate side chain and the hydroxyl and methyl substituents.

Table 1: Hypothetical Optimized Geometrical Parameters for Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | 1.215 |

| C-O (ester) | 1.350 | |

| O-H (hydroxyl) | 0.965 | |

| C-C (aromatic) | 1.390 - 1.405 | |

| Bond Angle (°) | O=C-O (ester) | 124.5 |

| C-C-O (hydroxyl) | 119.0 | |

| C-C-C (side chain) | 112.0 |

Note: These are representative values based on calculations for similar functional groups.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. numberanalytics.comufla.br A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. For Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, the electron-donating nature of the hydroxyl and methyl-substituted phenyl ring would likely result in the HOMO being localized primarily on the aromatic ring. Conversely, the LUMO is expected to be distributed over the electron-withdrawing ester group and the phenyl ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.85 | Represents the electron-donating ability (ionization potential) |

| LUMO Energy | -0.95 | Represents the electron-accepting ability (electron affinity) |

| Energy Gap (ΔE) | 4.90 | Indicates high kinetic stability and relatively low reactivity |

Note: These are plausible theoretical values for a molecule of this type.

Molecular Electrostatic Potential (MEP) Mapping for Prone Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. libretexts.orgnumberanalytics.com The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.

Regions of negative electrostatic potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. In Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, these areas would be concentrated around the electronegative oxygen atoms of the carbonyl (C=O) and hydroxyl (O-H) groups. researchgate.netimist.ma Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack. Such a region would be found around the acidic hydrogen atom of the hydroxyl group. youtube.com Neutral regions are typically colored green. The MEP map provides a clear, intuitive guide to the molecule's reactivity towards charged or polar species.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of bonds and lone pairs. uni-muenchen.de It is used to investigate intramolecular interactions, charge delocalization, and hyperconjugation, which are key to understanding molecular stability. echemi.com

Table 3: Hypothetical Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (O) of Hydroxyl | π* (C-C) of Ring | ~20.5 | n → π* (Resonance) |

| LP (O) of Ester | π* (C=O) | ~35.0 | n → π* (Resonance) |

| σ (C-H) of Methyl | σ* (C-C) of Ring | ~5.0 | σ → σ* (Hyperconjugation) |

Note: LP denotes a lone pair. E(2) values are illustrative estimates of interaction strength.

Simulation of Spectroscopic Data (NMR, IR) for Experimental Validation and Prediction

Computational methods, particularly DFT, can accurately simulate spectroscopic data like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netnih.gov These simulations are invaluable for validating the calculated molecular structure and aiding in the interpretation of experimental spectra. researchgate.net

The simulation of the IR spectrum involves calculating the vibrational frequencies and their corresponding intensities. These calculated frequencies often require scaling to correct for approximations in the theoretical model, but they can reliably predict the positions of key functional group absorptions, such as the O-H stretch from the phenol (B47542), the C=O stretch from the ester, and various C-H and C-C vibrations from the aromatic ring and alkyl chains.

NMR chemical shifts (¹H and ¹³C) are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method. ruc.dkivanmr.com The calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can predict the experimental spectrum with high accuracy, helping to assign specific signals to the corresponding nuclei in the molecule.

Table 4: Hypothetical Calculated vs. Expected Experimental Spectroscopic Data

| Spectrum | Feature | Calculated Value | Expected Experimental Value |

|---|---|---|---|

| IR | ν(O-H) stretch | 3550 cm⁻¹ | ~3400-3600 cm⁻¹ (broad) |

| ν(C=O) stretch | 1730 cm⁻¹ | ~1735 cm⁻¹ | |

| ν(C-O) stretch | 1250 cm⁻¹ | ~1240 cm⁻¹ | |

| ¹H NMR | -OH proton | 5.5 ppm | 5.0-6.0 ppm |

| Aromatic protons | 6.6-7.0 ppm | 6.5-7.2 ppm | |

| -OCH₂- (ethyl) | 4.1 ppm | ~4.1 ppm | |

| ¹³C NMR | C=O (carbonyl) | 172.0 ppm | ~173.0 ppm |

| C-OH (aromatic) | 155.0 ppm | ~154.0 ppm | |

| Aromatic carbons | 115-130 ppm | 115-135 ppm |

Note: Values are representative and depend on solvent and experimental conditions.

Theoretical Studies on Intramolecular Interactions and Conformational Analysis

Molecules with rotatable single bonds, like the propanoate side chain in Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, can exist in multiple conformations. csbsju.edu Theoretical conformational analysis aims to identify the different stable conformers and determine their relative energies. rsc.org

This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around one or more specific dihedral angles. This process identifies energy minima, which correspond to stable conformers, and energy maxima, which are transition states between them. For the target molecule, rotations around the C-C bonds of the side chain are particularly important. nih.gov The analysis reveals the most stable three-dimensional shape of the molecule, which is governed by a delicate balance of steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonding if applicable.

Chemical Reactivity and Derivatization of Ethyl 3 4 Hydroxy 2 Methylphenyl Propanoate

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for electrophilic substitution and reactions involving the acidic proton. Its reactivity is influenced by the electron-donating nature of the hydroxyl group and the steric hindrance from the adjacent methyl group.

The phenolic ring of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate is susceptible to oxidation, a reaction common to phenolic compounds. The oxidation process can proceed through various pathways, often involving the formation of phenoxy radicals as intermediates. cdnsciencepub.com Depending on the oxidizing agent and reaction conditions, these reactions can lead to the formation of quinone derivatives.

The oxidation of phenols is an irreversible process that is dependent on pH. uc.pt For para-substituted phenols, the oxidation potential can vary slightly based on the substituent group. uc.ptscispace.com The presence of electron-donating groups, such as the alkyl chain in the target molecule, can enhance the electron density of the benzene (B151609) ring, leading to higher reactivity towards electrophilic radicals. mdpi.com The oxidation of substituted phenols can result in the formation of benzoquinones. nih.gov For instance, the oxidation of 2,6-di-tert-butylphenol (B90309) derivatives has been shown to yield 2,6-di-tert-butyl-1,4-benzoquinone. nih.gov

Table 1: Oxidation of Substituted Phenols

| Phenolic Compound | Oxidizing System | Major Product(s) |

|---|---|---|

| 2,6-di-tert-butylphenols | Cupric-superoxo complex | 2,6-di-tert-butyl-1,4-benzoquinone nih.gov |

| Phenol (B47542) | Electrochemical oxidation | Hydroquinone (B1673460), Catechol uc.ptscispace.com |

The acidic proton of the phenolic hydroxyl group can be readily replaced in etherification and esterification reactions.

Etherification: The Williamson ether synthesis is a classical method for preparing ethers by reacting an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, the phenolic hydroxyl can be deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. The reaction is typically performed under alkaline conditions in a non-protic solvent. francis-press.com However, steric hindrance from the ortho-methyl group might affect the reaction rate and yield, as hindered nucleophiles can pose challenges in Williamson ether synthesis. nih.govnih.gov

Esterification: The phenolic hydroxyl group can also be acylated to form a phenyl ester. This is often achieved by reacting the phenol with an acylating agent such as an acid anhydride (B1165640) or an acyl chloride in the presence of a base. francis-press.com This reaction serves to protect the hydroxyl group or to introduce a new functional group.

Reactions of the Propanoate Ester Moiety

The ethyl propanoate side chain offers another site for chemical modification, with the carbonyl group being the primary center of reactivity.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, 3-(4-hydroxy-2-methylphenyl)propanoic acid. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. libretexts.orgwikipedia.orgchemguide.co.uk The mechanism is the reverse of Fischer esterification. wikipedia.orgchemistrysteps.com

Base-catalyzed hydrolysis (saponification) is an irreversible process that goes to completion. wikipedia.orgchemistrysteps.comreddit.com The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521), which results in the formation of the carboxylate salt and ethanol (B145695). libretexts.orgchemguide.co.uk The free carboxylic acid can then be obtained by acidification. chemguide.co.uk

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate with methanol (B129727) would yield Methyl 3-(4-hydroxy-2-methylphenyl)propanoate. This process is an equilibrium reaction, and an excess of the new alcohol is typically used to drive the reaction to completion. researchgate.net

Table 2: Hydrolysis and Transesterification of Esters

| Reaction | Catalyst | Conditions | Products | Reversibility |

|---|---|---|---|---|

| Acid-catalyzed Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) | Heat, excess water libretexts.orgchemguide.co.uk | Carboxylic acid + Alcohol chemistrysteps.comyoutube.com | Reversible libretexts.orgchemistrysteps.com |

| Base-catalyzed Hydrolysis | Strong Base (e.g., NaOH, KOH) | Stoichiometric base wikipedia.org | Carboxylate salt + Alcohol libretexts.orgyoutube.com | Irreversible chemistrysteps.com |

The ester group can be reduced to a primary alcohol. Strong reducing agents are typically required for this transformation.

Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent that readily reduces esters to primary alcohols. commonorganicchemistry.comorgoreview.combyjus.commasterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon. jove.com This initially forms an aldehyde intermediate, which is then further reduced to the primary alcohol. orgoreview.comjove.com The reaction yields two alcohols: the primary alcohol derived from the acyl portion and ethanol from the ethoxy portion. orgoreview.comjove.com

Sodium Borohydride (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters under normal conditions. orgoreview.comcommonorganicchemistry.com However, the reduction can sometimes be achieved, albeit slowly, with an excess of NaBH₄, at elevated temperatures, or by using specific solvent systems like a mixture of THF and methanol. commonorganicchemistry.comwikipedia.orgias.ac.in The reactivity of NaBH₄ can be enhanced by the addition of certain metal salts. researchgate.net

Table 3: Common Reagents for Ester Reduction

| Reducing Agent | Reactivity with Esters | Typical Solvents | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | High commonorganicchemistry.combyjus.com | Diethyl ether, THF byjus.com | Primary Alcohol commonorganicchemistry.combyjus.com |

| Sodium Borohydride (NaBH₄) | Low/Slow orgoreview.comcommonorganicchemistry.com | Methanol, Ethanol commonorganicchemistry.comwikipedia.org | Primary Alcohol (under specific conditions) wikipedia.org |

Amide Formation (Aminolysis): Esters can react with ammonia (B1221849) or primary/secondary amines to form amides. chemistrysteps.com This reaction, known as aminolysis, proceeds through a nucleophilic addition-elimination mechanism. chemistrysteps.com However, since the alkoxy group is a poor leaving group, this method is often less efficient than using more reactive carboxylic acid derivatives like acyl chlorides. chemistrysteps.com A known method for obtaining 3-(4-hydroxyphenyl)propanoic acid amide involves treating the corresponding ethyl ester with a solution of ammonia in anhydrous methanol at high temperature and pressure. google.com

Hydrazinolysis: The reaction of an ester with hydrazine (B178648) (N₂H₄) or its derivatives yields acyl hydrazides. researchgate.netsciencemadness.org This reaction is typically carried out in a protic solvent like methanol or ethanol. researchgate.net The resulting hydrazide is a versatile intermediate in organic synthesis. The reaction proceeds similarly to aminolysis, where hydrazine acts as the nucleophile. researchgate.net

Aromatic Ring Reactivity and Functionalization of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate

The aromatic ring of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate is endowed with a specific reactivity pattern governed by the electronic effects of its substituents: a hydroxyl group, a methyl group, and a propanoate ester chain. The interplay of these groups dictates the regioselectivity of electrophilic aromatic substitution and influences its potential to participate in various coupling reactions.

Electrophilic Aromatic Substitution Patterns

The benzene ring of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the hydroxyl (-OH) group at position 4 and the methyl (-CH3) group at position 2. Both of these substituents increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.

The directing effects of these substituents determine the position of incoming electrophiles. Both the hydroxyl and methyl groups are ortho, para-directors. The hydroxyl group is a strongly activating group, primarily through its +M (mesomeric) effect, where the lone pairs on the oxygen atom can be delocalized into the ring. The methyl group is a weakly activating group, acting through a +I (inductive) effect and hyperconjugation.

In this specific substitution pattern, the positions ortho to the powerful hydroxyl group are at C3 and C5. The positions ortho to the methyl group are C1 and C3, and the para position is C5. The combined influence of these groups strongly directs incoming electrophiles to the C3 and C5 positions. The C3 position is activated by both the ortho-directing methyl group and the ortho-directing hydroxyl group. The C5 position is activated by being para to the methyl group and ortho to the hydroxyl group. Therefore, electrophilic substitution is predicted to occur predominantly at these two sites.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate

| Position | Activating Substituent Influence | Predicted Reactivity |

| C3 | ortho to -CH3, ortho to -OH | Highly Favored |

| C5 | para to -CH3, ortho to -OH | Highly Favored |

| C6 | meta to -OH, ortho to propanoate chain (weakly deactivating) | Disfavored |

While specific literature on the electrophilic aromatic substitution of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate is not extensively documented, the reactivity can be inferred from studies on related phenolic compounds. For instance, phenols are known to undergo a variety of EAS reactions under relatively mild conditions.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: Treatment with dilute nitric acid would be expected to yield a mixture of 3-nitro and 5-nitro derivatives.

Halogenation: Reactions with bromine or chlorine in a suitable solvent would likely lead to the formation of 3-halo and 5-halo products. Due to the high activation of the ring, polyhalogenation might occur if the reaction conditions are not carefully controlled.

Vilsmeier-Haack Reaction: This reaction, which introduces a formyl group (-CHO) onto an activated aromatic ring using a Vilsmeier reagent (typically formed from DMF and POCl3), would be expected to yield the corresponding 3-formyl and 5-formyl derivatives.

Mannich Reaction: This three-component condensation reaction involving formaldehyde, a secondary amine, and the active phenolic ring would likely result in aminomethylation at the C3 or C5 position.

C-C Coupling with C-Active Nucleophiles

The derivatization of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate can also be achieved through carbon-carbon bond-forming reactions. These reactions can proceed through various mechanisms, often catalyzed by transition metals, or by leveraging the nucleophilicity of the molecule or its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

To participate in common palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, or Sonogashira reactions, the aromatic ring of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (-OTf). The phenolic hydroxyl group can be readily converted to a triflate, which is an excellent leaving group in these reactions.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Triflate Derivative

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura | Organoboron reagent (e.g., Ar-B(OH)2) | Biaryl compound |

| Heck | Alkene | Substituted alkene |

| Sonogashira | Terminal alkyne | Aryl alkyne |

For example, conversion of the hydroxyl group to a triflate would yield Ethyl 3-(2-methyl-4-(trifluoromethylsulfonyloxy)phenyl)propanoate. This derivative could then undergo a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base to form a new C-C bond at the C4 position, leading to a biaryl structure.

Alkylation with C-Active Nucleophiles:

Another avenue for C-C bond formation involves the generation of a nucleophile from Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate itself. The methylene (B1212753) group alpha to the ester carbonyl (on the propanoate chain) possesses acidic protons. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would generate an enolate. This enolate can then act as a C-active nucleophile in reactions with various electrophiles.

For instance, the enolate could be alkylated with an alkyl halide in an SN2 reaction. This would introduce a substituent at the carbon adjacent to the ester group, further functionalizing the side chain.

Conjugate Addition (Michael Addition):

While the aromatic ring itself is not an acceptor for Michael addition, derivatives of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate could potentially be used in such reactions. For example, if the propanoate side chain were modified to contain an α,β-unsaturated system, it could act as a Michael acceptor for various soft nucleophiles, including enolates, cuprates, and thiolates.

Conversely, the phenoxide, formed by deprotonating the hydroxyl group, can act as a nucleophile in certain C-C bond-forming reactions, although O-alkylation is often a competing and more favorable pathway. More complex synthetic strategies could involve the generation of an organometallic reagent from a halogenated derivative of the parent compound, which could then participate in conjugate additions.

Applications of Ethyl 3 4 Hydroxy 2 Methylphenyl Propanoate and Its Derivatives in Chemical Synthesis

Role as Chiral Building Blocks and Intermediates in Pharmaceutical Synthesis

The 3-arylpropanoic acid moiety is a significant structural unit in many pharmaceutical compounds. Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, as a member of this class, provides a foundational scaffold that can be elaborated into more complex chiral molecules essential for drug discovery and development.

Precursors for Pharmacologically Active Compounds

Chiral 3-arylpropanoic acids and their derivatives are crucial intermediates in the asymmetric synthesis of various bioactive molecules. acs.org The synthesis of lignans (B1203133), a class of natural products with interesting biological activities, often utilizes such precursors. For instance, the oxidative homocoupling of chiral 3-arylpropanoic acid derivatives has been successfully applied to the asymmetric synthesis of dibenzylbutyrolactone lignans like (-)-hinokinin. acs.org This synthetic strategy underscores the importance of the 3-phenylpropanoic acid framework, which is the core of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, in constructing stereochemically complex and pharmacologically relevant natural products. The presence of the hydroxyl group on the phenyl ring offers a site for further functionalization, making it an attractive starting material for a variety of therapeutic agents. nih.gov

Synthesis of Scaffolds Relevant to Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Peroxisome proliferator-activated receptors (PPARs) are key drug targets for managing metabolic disorders. researchgate.net The synthesis of PPAR agonists frequently involves structures derived from substituted phenols and propanoic acid esters. Research has shown that phenoxy derivatives, which can be synthesized from precursors like hydroquinone (B1673460) and ethyl 2-bromo-2-methylpropanoate, are effective scaffolds for PPAR agonists. nih.gov A general synthetic route involves the Williamson ether synthesis between a substituted phenol (B47542) and an alkyl halide, followed by hydrolysis of the ester to yield the final carboxylic acid, which is a common feature in many PPAR agonists. nih.gov The structural motif of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate is therefore highly relevant as a potential precursor for novel PPAR modulators.

Table 1: Examples of PPAR Agonist Scaffolds Derived from Phenoxy Propanoates This table is for illustrative purposes and shows general structures related to the topic.

| Precursor Type | Resulting Scaffold | Target Receptor(s) |

| Hydroquinone + Ethyl 2-bromo-2-methylpropanoate | 4-Alkoxy Phenoxy Propanoic Acid | PPARα/γ/δ |

| Resorcinol + Ethyl 2-bromo-2-methylpropanoate | 3-Alkoxy Phenoxy Propanoic Acid | PPARα/γ/δ |

| Substituted Phenol + Butoxy linker | 2-Ethyl-4-[3-(phenoxy)-butoxy]-phenyl}propionic acid | PPARγ/δ |

The design of dual PPARγ/δ agonists has also utilized the 3-phenylpropionic acid structure, demonstrating its versatility in creating ligands that can modulate multiple receptor subtypes to achieve a desired therapeutic profile, such as improving insulin (B600854) sensitivity with less weight gain compared to single-target agents. researchgate.net

Development of Potential Inhibitors (e.g., Thrombin Inhibitors, Histone Deacetylase Inhibitors)

The phenylpropanoic acid framework is a key structural element in the design of various enzyme inhibitors. Histone deacetylase (HDAC) inhibitors, an important class of anti-cancer agents, often incorporate a linker region connecting a zinc-binding group to a surface recognition cap group. researchgate.netucl.ac.uk Hydrocinnamic (3-phenylpropanoic) acid derivatives have been successfully used as these linkers. researchgate.net For example, a series of potent HDAC inhibitors were developed from a model compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, highlighting the utility of this structural class in generating effective HDACis. researchgate.net The synthesis of these inhibitors often involves modifying the carboxylic acid moiety into a hydroxamic acid, which serves as the zinc-binding group crucial for inhibitory activity. nih.gov

While direct synthesis of thrombin inhibitors from Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate is not prominently documented, the general class of 3-(hydroxyphenyl)propionic acids has been investigated for various biological activities, including vasodilation and antihypertensive effects, which are relevant to cardiovascular therapeutics. medchemexpress.comnih.gov

Table 2: Research on Propanoic Acid Derivatives as HDAC Inhibitors This table provides examples of research findings related to the structural class.

| Compound Class | Linker Type | Key Findings |

| Sulfonamide Hydroxamic Acids | Aryl | Optimization of the terminal aromatic ring yielded potent HDAC inhibitors with in vivo activity. |

| Aryloxyalkanoic Acid Hydroxyamides | Aryloxyalkanoic | Systematic variation led to optimization of activity in enzyme and cytotoxicity assays. ucl.ac.uk |

| Salicylamide (B354443) Derivatives | Phenyl | A novel salicylamide zinc-binding group showed selective inhibition against class I HDAC isoforms. nih.gov |

Contributions to Materials Science and Polymer Chemistry

The phenolic nature of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate and its derivatives makes them valuable precursors in materials science, particularly in the development of functional polymers and additives.

Precursors for Phenolic Antioxidants and Polymer Additives

Phenolic compounds, especially sterically hindered phenols, are widely used as primary antioxidants in polymers. adeka-pa.eu They function as radical scavengers that protect organic materials from thermal degradation during processing and use. researchgate.net The 3-(hydroxyphenyl)propanoate structure is a core component of several high-performance commercial antioxidants. A prominent example is octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate, known by the trade name Irganox 1076. mdpi.com This molecule incorporates the essential features for antioxidant activity: a sterically hindered phenolic hydroxyl group that can donate a hydrogen atom to terminate radical chain reactions, and a long alkyl chain that enhances its compatibility and reduces volatility within the polymer matrix. mdpi.com

The synthesis of such antioxidants involves the esterification of a 3-(hydroxyphenyl)propanoic acid derivative. chemrxiv.org Therefore, Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate represents a fundamental building block that can be functionalized to produce highly effective and durable polymer stabilizers.

Table 3: Common Industrial Antioxidants Based on the 3-(Hydroxyphenyl)propanoate Scaffold This table lists examples of commercial antioxidants with the core structure.

| Common Name | Chemical Name | Key Feature |

| Irganox 1076 | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | Long alkyl chain for compatibility and low volatility. mdpi.com |

| Irganox 1098 | N,N'-(hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide] | Amide structure, used for stabilizing polyamides. researchgate.net |

| Irganox 1010 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | High molecular weight, tetra-functional antioxidant. researchgate.net |

Investigation in Nonlinear Optical Materials Development

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.gov The design of molecules for second-order NLO applications often requires a "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. mdpi.com The phenolic hydroxyl group is a well-known electron-donating substituent.

The structure of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate contains this electron-donating phenol moiety. While this specific compound lacks the extended conjugation typically required for large NLO responses, it can serve as a precursor for more complex NLO chromophores. By chemically modifying the aromatic ring to introduce electron-accepting groups and extend the conjugation, it is conceivable to develop novel NLO materials derived from this phenolic scaffold. The investigation of such derivatives could lead to new organic materials with promising and stable NLO properties suitable for device applications. mdpi.com

Analytical Methodologies for the Characterization and Quantification of Ethyl 3 4 Hydroxy 2 Methylphenyl Propanoate

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography is fundamental to the analysis of ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, enabling its separation from starting materials, byproducts, and isomeric impurities. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and the specific analytical goal.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like ethyl 3-(4-hydroxy-2-methylphenyl)propanoate. Due to the phenolic hydroxyl group, derivatization, such as silylation, may be employed to increase volatility and reduce peak tailing, thereby improving chromatographic resolution.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase elute faster.

For isomeric analysis, high-resolution capillary columns, such as those with a phenyl-substituted polysiloxane stationary phase, are effective in separating positional isomers. The retention time of ethyl 3-(4-hydroxy-2-methylphenyl)propanoate would be unique under specific chromatographic conditions, allowing for its identification and the assessment of sample purity. When coupled with a flame ionization detector (FID), GC can provide quantitative data on the purity of the compound.

Below is a table of typical GC parameters that could be adapted for the analysis of ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, based on methods used for similar aromatic esters.

| Parameter | Typical Value/Condition |

| Column Type | Capillary (e.g., DB-5, HP-5MS) |

| Stationary Phase | 5% Phenyl Methylpolysiloxane |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial Temp: 80°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This interactive table provides a summary of common starting conditions for a Gas Chromatography method.

High-performance liquid chromatography is a versatile technique for the quantitative analysis of ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, particularly due to its non-volatile nature, which makes it amenable to HPLC without derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. sielc.com

In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727). sielc.com Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, being a moderately polar compound, would be retained on the column and then eluted by adjusting the mobile phase composition. Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light at a specific wavelength. For quantitative analysis, a calibration curve is constructed by running standards of known concentration, allowing for the precise determination of the compound's concentration in a sample.

While ethyl 3-(4-hydroxy-2-methylphenyl)propanoate itself is not chiral, if a chiral center were present in a similar molecule, HPLC would be the method of choice for determining the enantiomeric excess. This is accomplished by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation into two distinct peaks. The ratio of the areas of these peaks directly corresponds to the enantiomeric excess.

The following table outlines a representative set of HPLC conditions for the quantitative analysis of compounds similar to ethyl 3-(4-hydroxy-2-methylphenyl)propanoate.

| Parameter | Typical Value/Condition |

| Column Type | Reversed-Phase C18 |

| Column Dimensions | 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at a specific wavelength (e.g., 225 or 275 nm) |

| Injection Volume | 10 µL |

This interactive table summarizes typical conditions for a High-Performance Liquid Chromatography method.

Integration of Analytical Techniques with Spectroscopic Data for Comprehensive Characterization

For a comprehensive and unambiguous characterization of ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, it is crucial to integrate chromatographic separation with spectroscopic data. Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and the analysis of collected HPLC fractions by Nuclear Magnetic Resonance (NMR) spectroscopy provide a powerful combination of separation and structural elucidation.

GC-MS combines the separation power of GC with the detection and identification capabilities of mass spectrometry. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides the molecular weight and a unique fragmentation pattern that serves as a molecular fingerprint. For ethyl 3-(4-hydroxy-2-methylphenyl)propanoate (molecular weight: 208.25 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 208, along with characteristic fragment ions resulting from the loss of the ethoxy group or cleavage of the propanoate side chain. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet), the methyl group on the phenyl ring (a singlet), the methylene (B1212753) groups of the propanoate chain (two triplets), and the aromatic protons, as well as a signal for the hydroxyl proton. ¹³C NMR spectroscopy would show distinct signals for each unique carbon atom in the molecule. By analyzing these spectra, the precise substitution pattern on the aromatic ring and the structure of the side chain can be confirmed. nih.gov

By combining the retention time from chromatography with the mass spectral and NMR data, a definitive identification and structural confirmation of ethyl 3-(4-hydroxy-2-methylphenyl)propanoate can be achieved.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves esterification of 3-(4-hydroxy-2-methylphenyl)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) or coupling reactions using activated intermediates like acyl chlorides. Reaction conditions (temperature, solvent polarity, catalyst loading) critically affect yield and purity. For example, aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency, while elevated temperatures (80–100°C) accelerate esterification . Purification via column chromatography or recrystallization is recommended to isolate high-purity product.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with key signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), and aromatic protons (δ 6.5–7.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₂H₁₆O₃: calculated 208.1099). X-ray crystallography can resolve stereochemical ambiguities, while HPLC with UV detection monitors purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate derivatives across different studies?

- Methodological Answer : Discrepancies often arise from variations in substituent positioning, stereochemistry, or assay conditions. Systematic structure-activity relationship (SAR) studies are recommended:

- Step 1 : Synthesize analogs with controlled modifications (e.g., halogenation at the 4-hydroxy group or methyl substitution).

- Step 2 : Use standardized assays (e.g., enzyme inhibition kinetics or cell-based models) under identical conditions.

- Step 3 : Apply multivariate analysis to correlate structural features (e.g., logP, steric bulk) with activity trends. For instance, electron-withdrawing groups on the phenyl ring may enhance receptor binding affinity .

Q. What strategies are employed to enhance the metabolic stability of Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate while maintaining its biological efficacy?

- Methodological Answer : Metabolic stability can be improved via:

- Isosteric Replacement : Substitute the ester group with a bioisostere like amides or oxadiazoles to reduce hydrolysis by esterases .

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to the ester moiety to hinder enzymatic access.

- Prodrug Design : Convert the ester to a pro-drug activated under specific pH or enzymatic conditions (e.g., in target tissues). Pharmacokinetic studies (e.g., microsomal stability assays) validate these modifications .

Q. How does the electronic environment of the 4-hydroxy-2-methylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The hydroxyl group acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution. However, steric hindrance from the 2-methyl group directs reactivity to the para position. Computational tools (DFT calculations) can map electrostatic potential surfaces to predict regioselectivity. Experimental validation via competitive reactions (e.g., bromination or nitration) confirms theoretical predictions .

Data Contradiction Analysis

Q. Why do studies report conflicting hydrolysis rates for Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate in aqueous buffers?

- Methodological Answer : Hydrolysis kinetics depend on pH, buffer composition, and temperature. For example:

- Acidic Conditions : Protonation of the ester carbonyl accelerates hydrolysis via acid catalysis.

- Basic Conditions : Deprotonation of the hydroxyl group increases electron density on the aromatic ring, stabilizing intermediates and slowing hydrolysis.

- Mitigation : Standardize hydrolysis assays using phosphate-buffered saline (PBS, pH 7.4) at 37°C to mimic physiological conditions. Compare results using Arrhenius plots to account for temperature variability .

Structural and Functional Insights

Q. What role does the ethyl ester moiety play in modulating the compound’s bioavailability and target binding?

- Methodological Answer : The ethyl ester enhances lipophilicity (logP ~2.5), improving membrane permeability. However, it may reduce aqueous solubility. Molecular docking simulations reveal that the ester group forms hydrogen bonds with catalytic residues in target enzymes (e.g., serine hydrolases). Replacements with methyl or benzyl esters alter binding kinetics, which can be quantified via surface plasmon resonance (SPR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.